N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H13NO5S and its molecular weight is 379.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Building Blocks for Heterocyclic Compounds : Arylmethylidene derivatives of furan-2(3H)-ones, which share structural motifs with the compound of interest, are crucial for synthesizing various heterocyclic compounds, including those with pyrimidine and pyridazine structures. These compounds are explored for their potential as biologically active molecules containing pyridine and pyridazine fragments. The introduction of a heterocyclic chromenone fragment alters the reaction route of these furan derivatives, leading to novel compounds with potential biological activities (Aniskova, Grinev, & Yegorova, 2017).
Novel Imidate Derivatives Synthesis : Research into the synthesis of imidate derivatives from thiophene and furan has shown excellent yields, revealing their potential for metallation and subsequent synthetic applications. This work highlights the versatility of furan and thiophene derivatives as intermediates for producing compounds with various functional groups (Barcock, Chadwick, Storr, Fuller, & Young, 1994).
Biological Activity and Applications
Antimicrobial Activity : Some novel heterocycles derived from chromonyl-2(3H)-furanone have been synthesized and evaluated for their antimicrobial activities. These compounds, structurally related to the core molecule , demonstrated promising antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Ramadan & El‐Helw, 2018).
Crystal Structure and Molecular Interactions
Crystal Structures of Chromene Derivatives : The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been determined, revealing the planar nature of these molecules and their conformations. These studies are crucial for understanding the molecular interactions and stability of similar compounds (Gomes, Low, Cagide, & Borges, 2015).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets, including kinases, estrogen receptors, and various enzymes .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity . This can result in a wide range of physiological effects, depending on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Given the broad range of activities associated with thiophene derivatives, it is likely that multiple pathways could be affected . These could include pathways related to inflammation, cell proliferation, and various metabolic processes.
Result of Action
Given the broad range of activities associated with thiophene derivatives, the effects could be diverse, ranging from anti-inflammatory and anti-psychotic effects to anti-microbial and anti-cancer activities .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5S/c22-18(16-6-3-9-25-16)17-8-7-13(27-17)11-21-19(23)14-10-12-4-1-2-5-15(12)26-20(14)24/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPBVLRQCNNUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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